molecular formula C13H15N3O4S2 B12125347 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B12125347
M. Wt: 341.4 g/mol
InChI Key: NALKKZCRHCROCE-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with morpholine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using a suitable carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzothiazole ring can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C13H15N3O4S2/c1-22(18,19)9-2-3-10-11(8-9)21-12(14-10)15-13(17)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17)

InChI Key

NALKKZCRHCROCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)N3CCOCC3

Origin of Product

United States

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